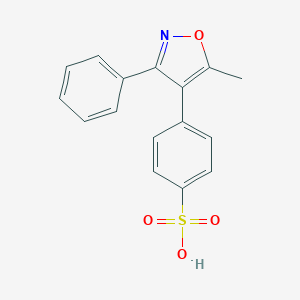

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

Description

Properties

IUPAC Name |

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-11-15(12-7-9-14(10-8-12)22(18,19)20)16(17-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWOSCPRJRUVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468703 | |

| Record name | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181696-35-5 | |

| Record name | 4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181696355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)BENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y69WDQ5EHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, a key intermediate in the production of various pharmaceutical compounds, including the selective COX-2 inhibitor Valdecoxib. This guide details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting. The synthesis primarily involves the formation of the core intermediate, 5-methyl-3,4-diphenylisoxazole, followed by its sulfonation. The methodologies presented are compiled from established literature and patents, ensuring a thorough and practical overview for researchers in medicinal chemistry and drug development.

Introduction

This compound is a crucial building block in organic synthesis. Its structure, featuring a substituted isoxazole ring linked to a benzenesulfonic acid moiety, makes it a valuable precursor for various biologically active molecules. The sulfonamide derivative of this compound, Valdecoxib, is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] The synthesis of the title compound is therefore of significant interest to the pharmaceutical industry. This guide outlines the prevalent synthetic strategies, focusing on the construction of the isoxazole core and the subsequent introduction of the sulfonic acid group.

Synthetic Pathways

The synthesis of this compound can be broadly divided into two key stages:

-

Synthesis of the core intermediate: 5-methyl-3,4-diphenylisoxazole.

-

Sulfonation of the isoxazole intermediate.

Two primary pathways for the synthesis of 5-methyl-3,4-diphenylisoxazole are highlighted:

-

Pathway A: 1,3-Dipolar Cycloaddition. This method involves the reaction of a nitrile oxide with an enolate.[2]

-

Pathway B: Condensation of a β-Diketone with Hydroxylamine. This classical approach involves the cyclization of a 1,3-dicarbonyl compound.

The subsequent sulfonation of the 5-methyl-3,4-diphenylisoxazole intermediate is typically achieved using a strong sulfonating agent like oleum or chlorosulfonic acid.[3][4]

Experimental Protocols

Synthesis of 5-methyl-3,4-diphenylisoxazole (Intermediate 1)

Method A: From Deoxybenzoin Oxime (via 1,3-Dipolar Cycloaddition Logic)

This protocol is adapted from the initial steps of Valdecoxib synthesis.[3]

-

Oxime Formation: Deoxybenzoin is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in aqueous ethanol to form the corresponding oxime.

-

Cyclization: The deoxybenzoin oxime is treated with two equivalents of n-butyllithium in tetrahydrofuran (THF) under a nitrogen atmosphere. This is followed by cyclization with ethyl acetate or acetic anhydride to yield an isoxazoline derivative.

-

Dehydration: The intermediate isoxazoline is dehydrated to form 5-methyl-3,4-diphenylisoxazole. This can be achieved by heating in the presence of an acid or base.[5] For instance, heating with aqueous sodium carbonate in tetrahydrofuran, followed by extraction with ethyl acetate, yields the desired isoxazole.[5]

Method B: From 1,2-diphenyl-1,3-butanedione

This method involves the condensation of a β-diketone with hydroxylamine.

-

β-Diketone Synthesis: 1,2-diphenyl-1,3-butanedione can be prepared from appropriate starting materials.[6]

-

Cyclization: The diketone is reacted with hydroxylamine hydrochloride in a suitable solvent to yield 5-methyl-3,4-diphenylisoxazole.

Synthesis of this compound (Target Compound)

This protocol is based on a patented method for the sulfonation of 5-methyl-3,4-diphenylisoxazole.[4]

-

Reaction Setup: In a dry 250 ml four-neck round-bottom flask, charge 74 ml of concentrated sulfuric acid (98% w/w).

-

Addition of Isoxazole: At 25°C, add 37g (0.1575 mol) of 5-methyl-3,4-diphenylisoxazole. Stir the mixture for 15-20 minutes at 25°C until a clear solution is obtained.

-

Sulfonation: Cool the reaction mass to 5°C and add oleum.

-

Work-up and Precipitation: The product is precipitated by diluting the reaction mass with water until the sulfuric acid concentration is approximately 30-70% (preferably 40-60%). The precipitation is carried out at 10-20°C.

-

Isolation: The precipitated 4-[(5-methyl-3-phenyl)-4-isoxazolyl]benzenesulfonic acid is separated by filtration or centrifugation.

-

Formation of Sodium Salt (Optional): The sulfonic acid can be converted to its sodium salt by dissolving it in water (2-10 ml per 1 g of acid) at 25-30°C, followed by treatment with sodium chloride to saturate the solution. Cooling to 0-10°C crystallizes the sodium salt, which is then filtered and dried under vacuum.[4]

Quantitative Data

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Synthesis of 5-methyl-3,4-diphenylisoxazole

| Method | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Dehydration of Hydroxyisoxazoline | 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole | Trifluoroacetic acid | - | 35 | - | 74 | 89 | [5] |

| Dehydration of Hydroxyisoxazoline | 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole | aq. Sodium Carbonate | Tetrahydrofuran | Reflux | 1 | 80 | 85 | [5] |

| Dehydration of Hydroxyisoxazoline | Compound 2 | Inorganic base | Methanol/Water | 70 | 2 | >90 | >99 | [7] |

Table 2: Sulfonation of 5-methyl-3,4-diphenylisoxazole

| Starting Material | Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |

| 5-methyl-3,4-diphenylisoxazole | Oleum | Concentrated H₂SO₄ | 5 - 25 | - | This compound | High | >99 (as sodium salt) | [4] |

| 5-methyl-3,4-diphenylisoxazole | Chlorosulfonic acid | - | 25 - 60 | 1.5 | 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride | - | - | [3] |

Visualizations

The following diagrams illustrate the synthetic workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

- 4. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]

- 5. CN106146424A - A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole - Google Patents [patents.google.com]

- 6. CN115160249B - Preparation method of 5-methyl-3, 4-diphenyl isoxazole - Google Patents [patents.google.com]

- 7. 5-Methyl-3,4-diphenylisoxazole | 37928-17-9 [chemicalbook.com]

Physicochemical Properties of 4-(5-Methyl-3-Phenylisoxazol-4-yl)benzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid is an organic compound featuring a diaryl-substituted isoxazole core linked to a benzenesulfonic acid moiety. This structure is of significant interest in medicinal chemistry due to its close relationship with a class of compounds known as coxibs, which are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. Notably, it is the sulfonic acid analogue of the well-known COX-2 inhibitor, valdecoxib, which is a sulfonamide. Furthermore, this compound is structurally related to parecoxib, a water-soluble prodrug of valdecoxib.[1][2][3][4]

This technical guide provides a comprehensive overview of the known and inferred physicochemical properties of this compound. Due to the limited publicly available experimental data for this specific sulfonic acid, this guide leverages data from its close analogues, parecoxib and valdecoxib, to provide a predictive profile. Additionally, it outlines standard experimental protocols for the determination of key physicochemical parameters and illustrates the biological context of related compounds.

Chemical Identity

| Property | Value |

| IUPAC Name | 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonic acid |

| Molecular Formula | C₁₆H₁₃NO₄S |

| Molecular Weight | 315.35 g/mol |

| CAS Number | Not readily available |

| Canonical SMILES | CC1=C(C2=CC=C(C=C2)S(=O)(=O)O)C(=NO1)C3=CC=CC=C3 |

Physicochemical Properties

Direct experimental data for this compound is not extensively reported in the literature. However, by examining its structure and the properties of related compounds, particularly benzenesulfonic acid and parecoxib, we can infer its likely characteristics.

Inferred and Predicted Properties

| Property | Inferred/Predicted Value | Rationale/Comments |

| Physical State | Likely a solid at room temperature. | Benzenesulfonic acid and many of its derivatives are crystalline solids.[5][6] |

| pKa | Expected to be a strong acid (pKa < 1). | The sulfonic acid group is highly acidic. For comparison, the pKa of benzenesulfonic acid is -2.8.[7] |

| Solubility | Expected to be highly soluble in water and polar organic solvents. | The presence of the highly polar sulfonic acid group typically imparts significant water solubility.[5][6] Parecoxib, a related prodrug, is described as highly water-soluble.[8] |

| Melting Point | No experimental data found. | Will require experimental determination. |

| LogP (Octanol-Water Partition Coefficient) | No experimental data found. | A calculated XLogP for the related, but less polar, parecoxib is 3.68.[9] The sulfonic acid will be significantly more hydrophilic, resulting in a much lower LogP value. |

Physicochemical Data of Related Compounds

To provide context, the following tables summarize the known physicochemical properties of the related compounds, parecoxib and its active metabolite, valdecoxib.

Table 1: Physicochemical Properties of Parecoxib

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈N₂O₄S | [1] |

| Molecular Weight | 370.4 g/mol | [1] |

| pKa | 6.7 | [8] |

| Solubility | Highly water-soluble. The sodium salt has an aqueous solubility of 18 mg/ml at pH 7.8 and 220 mg/ml at pH 8.3 at 20°C. | [8][10] |

| Calculated XLogP | 3.68 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Hydrogen Bond Donors | 1 | [9] |

| Rotatable Bonds | 6 | [9] |

Table 2: Physicochemical Properties of Valdecoxib

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₃S | [11] |

| Molecular Weight | 314.36 g/mol | [11] |

| CAS Number | 181695-72-7 | [2] |

Biological Context: COX-2 Inhibition

The structural similarity of this compound to valdecoxib, a potent and selective COX-2 inhibitor, suggests that it may interact with the cyclooxygenase enzymes.[3][4] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which mediate pain and inflammation.[1]

The accepted mechanism of action for coxibs involves the inhibition of COX-2, which in turn reduces the synthesis of prostaglandins from arachidonic acid. This selective inhibition is thought to spare the gastrointestinal protective effects mediated by the COX-1 isoform.[1]

Signaling Pathway of COX-2 Inhibition

Caption: Putative inhibitory action on the COX-2 pathway.

Experimental Protocols

For the comprehensive characterization of this compound, the following experimental methodologies are recommended.

Determination of pKa (Potentiometric Titration)

-

Preparation of Analyte Solution: Accurately weigh and dissolve the compound in a known volume of deionized water to create a stock solution of a specific concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Workflow for pKa Determination

Caption: Workflow for potentiometric pKa determination.

Determination of Aqueous Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of Melting Point (Capillary Method)

-

Sample Preparation: Finely powder the dry crystalline compound and pack a small amount into a capillary tube.

-

Instrumentation: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly and observe the compound through the magnifying lens.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. The melting point is reported as this temperature range.

Determination of LogP (Shake-Flask Method)

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase to create a biphasic system.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Conclusion

While direct experimental data for this compound are limited, its structural relationship to known COX-2 inhibitors and the fundamental properties of benzenesulfonic acids provide a strong basis for predicting its physicochemical profile. It is anticipated to be a highly water-soluble, strong acid. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its key properties, which is essential for its potential development in pharmaceutical and chemical research. The biological context provided by its analogues suggests a potential for interaction with the COX-2 enzyme, warranting further investigation into its pharmacological activity.

References

- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. CAS 104-15-4: Benzenesulfonic acid, 4-methyl- | CymitQuimica [cymitquimica.com]

- 7. acs.org [acs.org]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. parecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. 4-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

"4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid mechanism of action"

An In-depth Technical Guide on the Mechanism of Action of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (Parecoxib)

Introduction

The compound this compound is the foundational chemical structure of Parecoxib.[1] Parecoxib is a water-soluble and injectable prodrug of valdecoxib.[1][2][3] Following administration, parecoxib is rapidly and almost completely hydrolyzed in the liver by enzymatic action to its active form, valdecoxib, and propionic acid.[1][4][5][6] Valdecoxib is a potent and selective non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase-2 (COX-2) inhibitor.[1][7][8] Its selective inhibition of COX-2 is the basis for its anti-inflammatory, analgesic, and antipyretic properties.[1][4][7] This targeted approach allows for the reduction of pain and inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[6][8][9]

Pharmacokinetics

The clinical efficacy of parecoxib is attributable to its active metabolite, valdecoxib. The pharmacokinetic profile is characterized by the rapid conversion of the prodrug and the subsequent metabolism and elimination of the active form.

Absorption and Conversion

Following intravenous (IV) or intramuscular (IM) injection, parecoxib is rapidly converted to valdecoxib.[4][10] The peak plasma concentration of valdecoxib is reached in approximately 30 minutes after a single IV dose and about one hour after an IM dose.[7] The bioavailability of valdecoxib from parecoxib is nearly 100%.[2]

Distribution

Valdecoxib has a volume of distribution of approximately 55 liters.[7] Plasma protein binding for valdecoxib is about 98% over the clinical concentration range.[1][4][7]

Metabolism and Excretion

Parecoxib has a very short plasma half-life of about 22 minutes.[1][4][5][7] The active metabolite, valdecoxib, has a longer elimination half-life of approximately 8 hours.[1][5][7][10] Valdecoxib is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes 3A4 and 2C9, as well as through glucuronidation.[4][5] Less than 5% of the dose is excreted as unchanged valdecoxib in the urine.[10] About 70% of the dose is excreted in the urine as inactive metabolites.[7][10]

Pharmacokinetic Parameters

| Parameter | Parecoxib | Valdecoxib | Source(s) |

| Time to Peak Plasma Concentration (Tmax) | N/A (rapid conversion) | ~30 min (IV), ~1 hr (IM) | [7] |

| Plasma Half-life (t1/2) | ~22 minutes | ~8 hours | [1][4][5][7] |

| Plasma Protein Binding | Not specified | ~98% | [1][4][7] |

| Volume of Distribution (Vd) | Not specified | ~55 L | [7] |

| Primary Metabolism Route | Hepatic hydrolysis | Hepatic (CYP3A4, CYP2C9, Glucuronidation) | [4][5] |

| Primary Excretion Route | N/A | Renal (as inactive metabolites) | [7][10] |

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for valdecoxib, the active form of parecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][6][11]

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins.[1][8]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in producing prostaglandins that protect the gastric mucosa and aid in platelet aggregation.[6]

-

COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation by inflammatory stimuli.[8] Prostaglandins produced by COX-2 mediate inflammation, pain, and fever.[1][6]

Valdecoxib selectively binds to and inhibits the COX-2 enzyme, which prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins.[1] This leads to a reduction in inflammation, alleviation of pain (analgesia), and lowering of fever (antipyresis).[4] The selectivity for COX-2 over COX-1 is a key feature, as it spares the production of prostaglandins necessary for gastric protection and platelet function, thereby reducing the risk of gastrointestinal side effects.[6]

Figure 1: Prostaglandin Synthesis and Selective Inhibition by Valdecoxib.

Quantitative Data on COX Inhibition

The selectivity of an NSAID for COX-2 over COX-1 is often expressed as a ratio of the 50% inhibitory concentrations (IC50). A higher ratio indicates greater selectivity for COX-2.

| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Source(s) |

| Valdecoxib | 1.5 | 0.05 | 30 | [12] |

| Etoricoxib | 5.3 | 0.05 | 106 | [12] |

| Celecoxib | 3.8 | 0.5 | 7.6 | [12] |

| Ibuprofen | 0.5 | 2.5 | 0.2 | [12] |

Modulation of Other Signaling Pathways

Recent research suggests that the effects of parecoxib may extend beyond direct COX-2 inhibition. One study demonstrated that parecoxib can attenuate inflammatory injury in septic cardiomyocytes by regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[13][14]

In a lipopolysaccharide (LPS)-induced model of septic cardiomyopathy in H9c2 cells, parecoxib was shown to:

-

Reduce the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[13]

-

Increase cell proliferation and inhibit apoptosis.[13]

-

Suppress the activation (phosphorylation) of key MAPK pathway proteins: p38, JNK, and ERK.[13]

This indicates that parecoxib may exert protective effects in certain inflammatory conditions by modulating intracellular signaling cascades in addition to its primary role in prostaglandin synthesis inhibition.[13]

Figure 2: Parecoxib's suppressive effect on the MAPK signaling pathway.

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This protocol is a common method for determining the IC50 values of NSAIDs.

Objective: To measure the concentration of a compound required to inhibit 50% of COX-1 and COX-2 activity in a human whole blood matrix.

Methodology:

-

Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay:

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., valdecoxib) or vehicle control for 1 hour at 37°C.

-

The blood is then allowed to clot for 1 hour at 37°C to induce COX-1-mediated thromboxane B2 (TXB2) synthesis.

-

The serum is separated by centrifugation.

-

TXB2 levels are quantified using a specific enzyme immunoassay (EIA).

-

-

COX-2 Assay:

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.

-

Lipopolysaccharide (LPS) is added to the blood and incubated for 24 hours at 37°C to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) synthesis.

-

Plasma is separated by centrifugation.

-

PGE2 levels are quantified using a specific EIA.

-

-

Data Analysis:

-

The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound relative to the vehicle control.

-

IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Protocol 2: Western Blotting for MAPK Pathway Proteins

This protocol describes the method used to assess the effect of parecoxib on the activation of MAPK signaling proteins.[13]

Objective: To determine the expression levels of total and phosphorylated p38, JNK, and ERK in cell lysates.

Methodology:

-

Cell Culture and Treatment: H9c2 rat cardiomyocytes are cultured and pretreated with varying concentrations of parecoxib (e.g., 50, 100, 200 µM) for 24 hours, followed by stimulation with LPS (10 µg/ml) for another 24 hours.[13]

-

Protein Extraction: Cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for total p38, phospho-p38, total JNK, phospho-JNK, total ERK, and phospho-ERK. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software.

Figure 3: Workflow for Western Blot analysis of MAPK pathway activation.

Conclusion

The mechanism of action of this compound, known clinically as parecoxib, is fundamentally that of its active metabolite, valdecoxib. Valdecoxib is a highly selective COX-2 inhibitor that effectively blocks the synthesis of pro-inflammatory prostaglandins, thereby exerting potent analgesic and anti-inflammatory effects.[4][6] This selectivity for COX-2 over COX-1 underpins its clinical utility, particularly in the postoperative setting where effective pain management with a reduced risk of gastrointestinal complications is desirable.[6][15] Furthermore, emerging evidence suggests that parecoxib may also modulate other inflammatory signaling pathways, such as the MAPK cascade, indicating a broader, though less characterized, spectrum of anti-inflammatory activity.[13] A thorough understanding of these mechanisms is crucial for the continued development and optimized clinical application of selective COX-2 inhibitors.

References

- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Parecoxib - Wikipedia [en.wikipedia.org]

- 3. parecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. M01AH04 - Parecoxib [drugsporphyria.net]

- 6. nbinno.com [nbinno.com]

- 7. mims.com [mims.com]

- 8. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. ema.europa.eu [ema.europa.eu]

- 11. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 12. researchgate.net [researchgate.net]

- 13. Parecoxib attenuates inflammation injury in septic H9c2 cells by regulating the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Parecoxib attenuates inflammation injury in septic H9c2 cells by regulating the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of parecoxib sodium for acute postoperative pain: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of a 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid Analog: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a compound closely related to 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. While a complete crystal structure determination for the specified molecule is not publicly available, this paper presents the detailed crystallographic data and experimental protocols for 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide , a structurally significant analog. The data herein offers valuable insights into the molecular conformation, and intermolecular interactions that can be extrapolated to the target compound and other similar isoxazole derivatives.

Crystallographic Data

The single-crystal X-ray diffraction analysis of 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide reveals a monoclinic crystal system. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

| Parameter | Value |

| Empirical Formula | C₁₇H₁₇N₃O₅S₂ |

| Formula Weight | 407.46 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.6294 (6) Åb = 12.2394 (7) Åc = 14.9673 (11) Å |

| α = 90°β = 106.863 (2)°γ = 90° | |

| Volume | 1863.5 (2) ų |

| Z | 4 |

| Calculated Density | 1.452 Mg/m³ |

| Absorption Coefficient | 0.32 mm⁻¹ |

| F(000) | 848 |

| Crystal Size | 0.35 x 0.25 x 0.22 mm |

| Theta range for data collection | 2.2 to 28.3° |

| Reflections collected | 17943 |

| Independent reflections | 4629 [R(int) = 0.056] |

| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.141 |

| R indices (all data) | R1 = 0.091, wR2 = 0.158 |

| Goodness-of-fit on F² | 1.02 |

Molecular Geometry

The molecular structure of the analog consists of two benzene rings and a 5-methyl-1,2-oxazole ring. The dihedral angle between the two benzene rings is 81.27 (8)°. The isoxazole ring is oriented at dihedral angles of 9.1 (2)° and 76.01 (9)° with respect to the two benzene rings.[1][2] Key bond lengths and angles are detailed in the subsequent tables.

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1-O1 | 1.428(2) |

| S1-O2 | 1.432(2) |

| S1-N1 | 1.638(2) |

| S1-C1 | 1.761(3) |

| S2-O3 | 1.425(2) |

| S2-O4 | 1.430(2) |

| S2-N2 | 1.689(2) |

| S2-C8 | 1.765(3) |

| N1-S2 | 1.689(2) |

| N2-C14 | 1.391(3) |

| O5-C14 | 1.342(3) |

| O5-N3 | 1.415(3) |

| N3-C16 | 1.298(4) |

| C14-C15 | 1.401(4) |

| C15-C16 | 1.396(4) |

| C15-C17 | 1.488(4) |

Selected Bond Angles (°)

| Atoms | Angle (°) |

| O1-S1-O2 | 120.0(1) |

| O1-S1-N1 | 107.5(1) |

| O2-S1-N1 | 107.2(1) |

| O1-S1-C1 | 108.0(1) |

| O2-S1-C1 | 107.8(1) |

| N1-S1-C1 | 105.8(1) |

| O3-S2-O4 | 119.5(1) |

| O3-S2-N1 | 107.1(1) |

| O4-S2-N1 | 106.8(1) |

| O3-S2-C8 | 108.6(1) |

| O4-S2-C8 | 108.1(1) |

| N1-S2-C8 | 106.1(1) |

| C14-O5-N3 | 105.9(2) |

| C16-N3-O5 | 110.1(2) |

| C15-C14-N2 | 125.1(3) |

| O5-C14-N2 | 110.3(2) |

| C16-C15-C14 | 106.2(3) |

| N3-C16-C15 | 111.5(3) |

Experimental Protocols

Synthesis and Crystallization

Equimolar amounts of the starting materials were dissolved in a suitable solvent and refluxed to yield the title compound. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer.[1] Data were collected at 296 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from chemical synthesis to the final analysis of a crystal structure.

References

Spectroscopic and Synthetic Profile of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, a key intermediate in the synthesis of the selective COX-2 inhibitor, Valdecoxib. Due to the limited availability of direct experimental data for the sulfonic acid, this guide consolidates information from the synthesis of its precursors and derivatives to provide a detailed and scientifically grounded resource.

Molecular Structure and Properties

This compound is an organic compound featuring a central phenylsulfonic acid moiety substituted with a 5-methyl-3-phenylisoxazole group at the 4-position.

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₄S |

| Molecular Weight | 315.35 g/mol |

| IUPAC Name | 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonic acid |

| CAS Number | Not available |

Spectroscopic Data

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.5 (br s) | Singlet (broad) | 1H | SO₃H |

| 7.85 (d, J=8.5 Hz) | Doublet | 2H | Ar-H (ortho to SO₃H) |

| 7.50-7.40 (m) | Multiplet | 5H | Phenyl-H |

| 7.35 (d, J=8.5 Hz) | Doublet | 2H | Ar-H (ortho to isoxazole) |

| 2.45 (s) | Singlet | 3H | CH₃ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 170.0 | Isoxazole C5 |

| 162.5 | Isoxazole C3 |

| 145.0 | Ar-C -SO₃H |

| 140.0 | Ar-C -isoxazole |

| 130.5 | Phenyl-C (para) |

| 129.5 | Phenyl-C (ortho/meta) |

| 129.0 | Ar-C H (ortho to isoxazole) |

| 128.0 | Phenyl-C (ipso) |

| 126.0 | Ar-C H (ortho to SO₃H) |

| 115.0 | Isoxazole C4 |

| 12.0 | CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |

| 1610, 1580, 1500 | Medium-Strong | Aromatic C=C stretch |

| 1450 | Medium | C-H bend (CH₃) |

| 1250-1150 | Strong | S=O stretch (sulfonic acid) |

| 1050-1000 | Strong | S-O stretch (sulfonic acid) |

| 900-650 | Strong | Aromatic C-H out-of-plane bend |

Predicted Mass Spectrometry Data (Electrospray Ionization - Negative Mode)

| m/z | Ion |

| 314.05 | [M-H]⁻ |

| 234.08 | [M-H-SO₃]⁻ |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, primarily involving the formation of the key intermediate 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride, followed by its hydrolysis. The following protocols are based on established synthetic methodologies for Valdecoxib and its precursors.

Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride

This protocol describes the direct sulfonation of 5-methyl-3,4-diphenylisoxazole using chlorosulfonic acid.

Materials:

-

5-methyl-3,4-diphenylisoxazole

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 5-methyl-3,4-diphenylisoxazole (1 equivalent).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the cooled and stirred starting material.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Hydrolysis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride

This protocol outlines the conversion of the sulfonyl chloride to the desired sulfonic acid.

Materials:

-

4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride

-

Water

-

Dioxane or Tetrahydrofuran (THF) (optional, to aid solubility)

-

Sodium hydroxide (optional, for salt formation and purification)

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride (1 equivalent) in water. A co-solvent like dioxane or THF can be used if solubility is an issue.

-

Heat the mixture to reflux and stir for 2-4 hours. The progress of the hydrolysis can be monitored by the disappearance of the sulfonyl chloride spot on TLC.

-

Cool the reaction mixture to room temperature.

-

If the sulfonic acid precipitates, it can be collected by filtration.

-

Alternatively, the solution can be neutralized with a base like sodium hydroxide to form the sodium salt, which can be purified by recrystallization. The purified salt can then be acidified with hydrochloric acid to regenerate the sulfonic acid.

-

The final product, this compound, should be dried under vacuum.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Workflow

Caption: Synthetic pathway from 5-methyl-3,4-diphenylisoxazole to the target sulfonic acid.

The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a pivotal scaffold in modern medicinal chemistry.[1][2] Its unique electronic and structural properties have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the significant biological activities of isoxazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties.[5] We present quantitative data in structured tables, detail key experimental protocols, and visualize complex mechanisms and workflows using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The versatility of the isoxazole nucleus continues to make it an attractive starting point for the design of novel therapeutic agents with improved potency and reduced toxicity.[4]

Introduction to the Isoxazole Scaffold

Isoxazole is an aromatic five-membered heterocyclic compound containing an oxygen and a nitrogen atom adjacent to each other.[3] This "azole" ring system is a cornerstone in the synthesis of pharmacologically significant molecules.[4] The incorporation of the isoxazole moiety can enhance physicochemical properties and provides a versatile framework for structural modifications, leading to compounds with diverse biological targets.[3][4] The stability of the ring allows for manipulation of substituents, yet the weak nitrogen-oxygen bond can be strategically cleaved when necessary, making isoxazoles valuable synthetic intermediates.[6] Many clinically approved drugs, such as the COX-2 inhibitor Valdecoxib, the antirheumatic drug Leflunomide, and several β-lactamase resistant antibiotics like Cloxacillin and Dicloxacillin, feature the isoxazole core, highlighting its pharmacological importance.[2][3]

Major Biological Activities and Efficacy Data

Isoxazole derivatives have demonstrated a remarkable range of biological activities. The following sections summarize their efficacy in key therapeutic areas, with quantitative data presented for comparative analysis.

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of crucial enzymes like Hsp90 and carbonic anhydrase, and disruption of tubulin polymerization.[7] Their efficacy has been demonstrated against a wide range of cancer cell lines.

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Dihydropyrazole 45 | Prostate Cancer | IC50 | 2 ± 1 µg/mL | [8] |

| Dihydropyrazole 39 | Prostate Cancer | IC50 | 4 ± 1 µg/mL | [8] |

| Isoxazole-carboxamide 2d | HeLa (Cervical) | IC50 | 15.48 µg/mL | [9][10] |

| Isoxazole-carboxamide 2d | Hep3B (Liver) | IC50 | ~23 µg/mL | [9][10] |

| Isoxazole-carboxamide 2e | Hep3B (Liver) | IC50 | ~23 µg/mL | [9][10] |

| Bis-indolyl-isoxazole 13 | 10 Human Tumor Lines | Mean IC50 | 53.2 µM | [1] |

| Tyrosol-isoxazole 4b | U87 (Glioblastoma) | IC50 | 42.8 µM | [1] |

| Tyrosol-isoxazole 4a | U87 (Glioblastoma) | IC50 | 61.4 µM | [1] |

| Tyrosol-isoxazole 4c | U87 (Glioblastoma) | IC50 | 67.6 µM | [1] |

| Carbonic Anhydrase Inhibitor AC2 | - | IC50 | 112.3 ± 1.6 µM |[3] |

Antimicrobial Activity

The isoxazole scaffold is a key component in many antibacterial and antifungal agents.[11] Derivatives show efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3] The presence of specific substituents, such as halogens or nitro groups on attached phenyl rings, can significantly enhance their antimicrobial potency.[3][12]

Table 2: Antimicrobial Activity (MIC) of Selected Isoxazole Derivatives

| Compound Class/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Oxazoloisoxazole derivatives | Candida albicans | 6 - 60 | [13] |

| Oxazoloisoxazole derivatives | Bacillus subtilis | 10 - 80 | [13] |

| Oxazoloisoxazole derivatives | Escherichia coli | 30 - 80 | [13] |

| Isoxazole derivative 18 | B. subtilis | 31.25 | [14] |

| Isoxazole derivative 18 | B. cereus | 62.5 | [14] |

| Isoxazole derivatives 13a-e | S. aureus | 500 | [14] |

| Isoxazole derivatives 13a-e | B. cereus | 500 |[14] |

Anti-inflammatory Activity

Many isoxazole derivatives function as potent anti-inflammatory agents, primarily by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammation pathway.[15][16] This mechanism is shared by the well-known drug Valdecoxib.

Table 3: Anti-inflammatory Activity of Selected Isoxazole Derivatives

| Compound | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Indole-linked isoxazole 146 | Carrageenan-induced paw edema | % Reduction (at 4h) | 77.42% | [5] |

| Indole-linked isoxazole 147 | Carrageenan-induced paw edema | % Reduction (at 4h) | 67.74% | [5] |

| Indole-linked isoxazole 148 | Carrageenan-induced paw edema | % Reduction (at 4h) | 61.29% | [5] |

| Substituted-isoxazole 5b | Carrageenan-induced paw edema | % Edema Inhibition (at 3h) | 76.71% | [17] |

| Substituted-isoxazole 5c | Carrageenan-induced paw edema | % Edema Inhibition (at 3h) | 75.56% | [17] |

| Substituted-isoxazole 5d | Carrageenan-induced paw edema | % Edema Inhibition (at 3h) | 72.32% | [17] |

| Isoxazole derivative 155 | 5-LOX Inhibition | IC50 | 3.67 µM |[5] |

Antidiabetic Activity

Recent studies have highlighted the potential of isoxazole derivatives in managing diabetes.[18] Mechanisms include the inhibition of enzymes like α-amylase, which controls carbohydrate digestion, and the modulation of metabolic pathways such as the AMPK/PEPCK/G6Pase pathway to improve glucose uptake.[18][19][20]

Table 4: Antidiabetic Activity of Selected Isoxazole Derivatives

| Compound | Target/Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Isoxazole derivative C45 | Glucose Consumption (IR HepG2 cells) | EC50 | 0.8 nM | [20] |

| Arjunolic acid-isoxazole analog | α-glucosidase inhibition | IC50 | 14.5 ± 0.15 µM | [19] |

| Flavonoid-based isoxazole 3b | α-amylase inhibition | IC50 | 12.6 ± 0.2 µM | [18] |

| Flavonoid-based isoxazole 3b | α-amylase inhibition | % Inhibition (at 50 µM) | 94.7 ± 1.2% |[18] |

Anticonvulsant Activity

Isoxazole derivatives have been investigated for their ability to treat epilepsy and convulsions.[21] Some have shown significant protection in animal models of seizures, with potency comparable to standard drugs like Phenytoin.[22] A key mechanism for some derivatives is the selective blocking of voltage-gated sodium channels.[23]

Table 5: Anticonvulsant Activity of Selected Isoxazole Derivatives

| Compound | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzo[d]isoxazole Z-6b | MES-induced seizures | ED50 | 20.5 mg/kg | [23] |

| Benzo[d]isoxazole Z-6b | Neurotoxicity (TD50) / ED50 | Protective Index | 10.3 | [23] |

| Isoxazole derivative IIIa | Inhibition of epileptic seizures | % Inhibition | 59.23% - 65.8% | [21][22] |

| Isoxazole derivative IIIb | Inhibition of epileptic seizures | % Inhibition | 59.23% - 65.8% | [21][22] |

| Phenytoin (Standard) | Inhibition of epileptic seizures | % Inhibition | 83.95% |[21][22] |

Key Mechanisms of Action and Signaling Pathways

Understanding the molecular pathways through which isoxazole derivatives exert their effects is crucial for rational drug design. The following diagrams illustrate some of the key mechanisms.

Caption: General workflow for synthesizing isoxazole derivatives.

Caption: Hsp90 inhibition pathway by isoxazole derivatives.

Caption: COX-2 inhibition pathway by isoxazole derivatives.

Caption: AMPK pathway modulation by antidiabetic isoxazoles.

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activities of isoxazole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the anticancer activity of isoxazole derivatives by measuring cell viability.[9][24]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized isoxazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations (e.g., 1 to 100 µg/mL or µM) in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only. Plates are incubated for 24-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken for 10 minutes, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Rat Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[17][25]

-

Animals: Wistar albino rats (150-200g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment, with free access to water.

-

Grouping: Animals are divided into groups (n=6):

-

Group 1: Control (vehicle, e.g., 1% Sodium CMC).

-

Group 2: Standard (e.g., Diclofenac sodium, 10 mg/kg, p.o.).

-

Group 3-X: Test groups receiving different doses of the isoxazole derivatives orally.

-

-

Compound Administration: The test compounds and standard drug are administered orally 1 hour before the carrageenan injection.

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution in saline into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] * 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a primary screening model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[26]

-

Animals: Wistar albino rats or mice are used.

-

Grouping and Dosing: Animals are divided into control, standard (e.g., Phenytoin or Diazepam), and test groups. The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes before the test.

-

Induction of Seizure: A maximal electric shock (e.g., 150 mA for 0.2 seconds for rats) is delivered through ear clip electrodes using an electro-convulsiometer.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. The duration of the seizure may also be recorded.

-

Data Analysis: The primary endpoint is the protection against the tonic hind limb extension. The percentage of inhibition of seizures is calculated for each group compared to the control. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Conclusion and Future Outlook

The isoxazole scaffold is undeniably a privileged structure in medicinal chemistry, consistently yielding derivatives with potent and varied biological activities.[3] This guide has summarized the extensive research into their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties, supported by quantitative data and mechanistic insights. The ability to fine-tune activity through targeted structural modifications ensures that isoxazoles will remain a focal point for future drug discovery efforts.[4] Future research will likely focus on developing multi-target isoxazole derivatives, exploring novel therapeutic applications, and optimizing pharmacokinetic profiles to create safer and more effective treatments for a wide range of human diseases.[5]

References

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. ijpca.org [ijpca.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijcrt.org [ijcrt.org]

- 12. journaljpri.com [journaljpri.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives [ijpba.in]

- 22. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. atiner.gr [atiner.gr]

The Discovery and Development of Isoxazole-Based Compounds: A Technical Guide

Introduction

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to participate in various non-covalent interactions like hydrogen bonding and π–π stacking, make it a "privileged" structure in drug design.[4][5] The isoxazole nucleus is found in numerous natural products and a range of FDA-approved drugs, demonstrating its therapeutic versatility.[6][7] Commercially available drugs containing this moiety span a wide array of clinical applications, including anti-inflammatory (Valdecoxib), antibacterial (Cloxacillin, Flucloxacillin), and antirheumatic (Leflunomide) treatments.[3][7] The development of novel synthetic strategies continues to expand the chemical space of isoxazole derivatives, enabling the creation of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][8] This guide provides an in-depth overview of the synthesis, therapeutic applications, and evaluation of isoxazole-based compounds for researchers and drug development professionals.

I. Synthesis of the Isoxazole Core

The construction of the isoxazole ring is a well-established field in organic chemistry, with several robust methods available. The most common strategies involve the formation of the N-O bond through cyclization reactions.

Key Synthetic Strategies:

-

[3+2] Cycloaddition: This is the most widely reported method for isoxazole synthesis. It involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[9] The nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their dimerization.[9][10] This method offers high regioselectivity.[11]

-

Condensation with Hydroxylamine: The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents (e.g., α,β-unsaturated ketones or chalcones) with hydroxylamine hydrochloride is another fundamental and widely used approach.[12][13][14] The reaction proceeds via condensation and subsequent cyclization to yield the isoxazole ring.

-

Cycloisomerization of α,β-Acetylenic Oximes: This method provides a direct route to substituted isoxazoles through the cyclization of α,β-acetylenic oximes, often catalyzed by transition metals like gold.[11]

-

Modern Synthetic Approaches: Recent advances include the use of microwave irradiation and ultrasound-assisted methods to accelerate reaction times, improve yields, and promote greener chemistry.[8][15] One-pot, multi-component reactions have also been developed to increase synthetic efficiency.[14][15]

II. Therapeutic Applications and Mechanisms of Action

Isoxazole derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug discovery across multiple therapeutic areas.[1][16]

A. Anticancer Activity

Isoxazole-based compounds have emerged as potent anticancer agents, targeting various hallmarks of cancer.[17]

-

Mechanism of Action: Their anticancer effects are mediated through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of crucial enzymes like topoisomerase and histone deacetylases (HDACs), disruption of tubulin polymerization, and modulation of key signaling pathways such as NF-κB and AKT.[18][19]

-

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the isoxazole ring and its appended phenyl rings are critical for cytotoxicity. Electron-withdrawing groups like halogens (-F, -Cl, -Br) often enhance anticancer activity.[16]

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 134 | PC3 (Prostate) | Potent at 640 µM | [16] |

| 135 | MCF-7 (Breast) | -26.32 (µg/ml) | [16] |

| 136 | MCF-7 (Breast) | -29.57 (µg/ml) | [16] |

| 124 | HeLa (Cervical) | 15.48 (µg/ml) | [16] |

| 138 | MCF-7 (Breast) | 5.51 | [16] |

| 140 | HT-29 (Colon) | -2.59 | [16] |

| 29d | CK1δ (Kinase Assay) | 0.044 | [20] |

| 29e | CK1ε (Kinase Assay) | 0.019 | [20] |

Note: Negative IC₅₀ values are reported as published in the source literature and may represent a specific calculation method.

B. Antimicrobial and Anti-inflammatory Activity

The isoxazole scaffold is integral to several antibiotics and has been extensively explored for new antimicrobial and anti-inflammatory agents.

-

Antibacterial/Antifungal: Isoxazole derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria and various fungal strains.[12][21] The presence of specific functional groups, such as methoxy or halogen moieties, can significantly enhance their antimicrobial potency.[3][22]

-

Anti-inflammatory: A key mechanism for the anti-inflammatory action of isoxazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[23] The drug Valdecoxib is a well-known selective COX-2 inhibitor built around an isoxazole core.[3]

Table 2: Antimicrobial and Anti-inflammatory Activity of Isoxazole Derivatives

| Compound ID | Activity Type | Target/Strain | IC₅₀ / MIC | Reference |

| 5a | Antibacterial | S. aureus, E. coli | Most Active | [24] |

| 5f | Antifungal | C. albicans, A. niger | Most Active | [24] |

| PUB14 | Antifungal | Candida albicans | Selective Activity | [21] |

| PUB17 | Antifungal | Candida albicans | Selective Activity | [21] |

| C6 | Anti-inflammatory | COX-2 Inhibition | 0.05 ± 0.001 µM | [23] |

| C5 | Anti-inflammatory | COX-2 Inhibition | 0.06 ± 0.002 µM | [23] |

| C3 | Anti-inflammatory | COX-2 Inhibition | 0.07 ± 0.001 µM | [23] |

| Valdecoxib | Anti-inflammatory | COX-2 Inhibition | 0.04 ± 0.001 µM | [23] |

III. Experimental Protocols

Detailed and reproducible experimental methods are crucial for the discovery and development of new chemical entities. Below are representative protocols for the synthesis and biological evaluation of isoxazole compounds.

A. General Protocol for Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol is adapted from methods involving the condensation of chalcones with hydroxylamine hydrochloride.[12][13]

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriate acetophenone (1 eq.) and an aromatic aldehyde (1 eq.) in ethanol.

-

Add an aqueous solution of a base (e.g., 10% NaOH) dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours. The formation of a solid product (chalcone) is typically observed.

-

Filter the product, wash with cold water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent like ethanol.

-

-

Isoxazole Synthesis:

-

Dissolve the synthesized chalcone (1 eq.) in a suitable solvent such as absolute ethanol or methanol.

-

Add hydroxylamine hydrochloride (1.5 eq.) and a base such as potassium hydroxide or sodium carbonate (2 eq.).[12][24]

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure isoxazole derivative.

-

Characterize the final compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).[12]

-

B. Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[18]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[18]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

IV. Conclusion

The isoxazole ring is a versatile and highly valuable scaffold in drug discovery, consistently yielding compounds with a wide spectrum of pharmacological activities.[1][25] Advances in synthetic chemistry have made a vast array of derivatives accessible, while a deeper understanding of their mechanisms of action continues to fuel their development for various diseases, including cancer, and infectious and inflammatory disorders.[8][17][23] The strategic modification of the isoxazole core, guided by structure-activity relationship studies, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework for researchers entering this exciting and fruitful area of medicinal chemistry.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Isoxazole synthesis [organic-chemistry.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. benchchem.com [benchchem.com]

- 19. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 25. ijpca.org [ijpca.org]

An In-depth Technical Guide to the Initial Screening of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed, projected framework for the initial screening of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. As specific experimental data for this compound is not extensively available in public literature, the methodologies, expected data, and interpretations are largely extrapolated from its close structural analog, Valdecoxib, a known selective COX-2 inhibitor.

Introduction

This compound is a chemical entity of significant interest in drug discovery, primarily due to its structural similarity to Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The replacement of the sulfonamide group in Valdecoxib with a sulfonic acid moiety may alter its physicochemical properties, bioavailability, and inhibitory activity, warranting a thorough preclinical evaluation.

This guide outlines a comprehensive initial screening protocol designed to characterize the inhibitory potential of this compound against COX enzymes, its selectivity, and its preliminary effects on cellular pathways. The primary hypothesis is that this compound will exhibit selective inhibition of COX-2, an enzyme implicated in inflammation and pain.[1]

Synthesis of this compound

The synthesis of the title compound can be approached through several synthetic routes. A plausible method involves the sulfonation of a pre-formed isoxazole intermediate. The following is a generalized synthetic scheme based on related literature.

Proposed Synthetic Pathway:

A potential synthesis route starts from 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride, which is a commercially available intermediate. Hydrolysis of the sulfonyl chloride would yield the desired sulfonic acid.

-

Step 1: Hydrolysis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride. The sulfonyl chloride intermediate can be subjected to hydrolysis under aqueous conditions, potentially with a mild base or acid catalyst, to yield this compound.

It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and to purify the final product to a high degree, as impurities could interfere with biological assays. Characterization of the final compound should be performed using methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Protocols

A critical step in the initial screening is to determine the compound's inhibitory activity against the target enzymes, COX-1 and COX-2, and to assess its selectivity.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors: A non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib)

-

96-well microplates

-

Plate reader for colorimetric or fluorometric detection

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

-

Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data obtained from the in vitro screening assays should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound and Reference Compounds against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound (Test Compound) | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Valdecoxib (Reference) | ~15 | ~0.5 | ~30 |

| Celecoxib (Reference) | ~7.6 | ~1.0 | ~7.6 |

| Indomethacin (Reference) | ~0.1 | ~0.9 | ~0.11 |

Note: The values for the test compound are hypothetical and would be determined experimentally. Reference values are approximate and sourced from published literature.[2]

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex biological pathways and experimental procedures involved in the screening process.

COX-2 Signaling Pathway

The following diagram illustrates the signaling cascade leading to the production of prostaglandins by COX-2, which is the target of the test compound.

References

The Pivotal Role of Benzenesulfonic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction